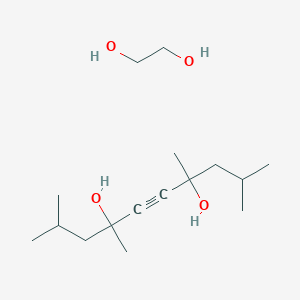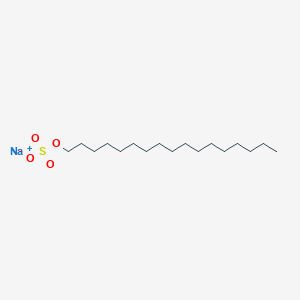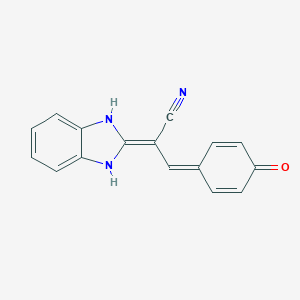
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile, also known as DBOPN, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. DBOPN is a heterocyclic compound that contains a benzimidazole ring and a cyclohexenone moiety. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to inhibit the growth of fungal cells by disrupting their cell membranes. The anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to disrupt the cell membranes of fungal cells, leading to their death. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be challenging, and modifications to the reaction conditions may be necessary to achieve a high yield and purity of the final product.
Orientations Futures
There are several future directions for research on 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. One area of interest is the development of new drugs based on the structure of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. Researchers are also exploring the use of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile as a tool for studying the mechanisms of cancer growth and proliferation. In addition, the anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are of interest, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be further optimized to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile involves the reaction of 1,3-diaminobenzene with 4-oxocyclohexa-2,5-dien-1-ylideneacetonitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile compound. The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been optimized, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to exhibit a range of biological activities, making it a promising compound for the development of new drugs. It has been shown to have antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
131263-10-0 |
|---|---|
Nom du produit |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile |
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-7-13(20)8-6-11)16-18-14-3-1-2-4-15(14)19-16/h1-9,20H,(H,18,19)/b12-9+ |
Clé InChI |
HUCSTVJKIGCATA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)O)C#N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
Synonymes |
2-(1,3-dihydrobenzoimidazol-2-ylidene)-3-(4-oxo-1-cyclohexa-2,5-dienyl idene)propanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



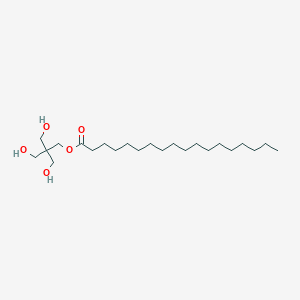
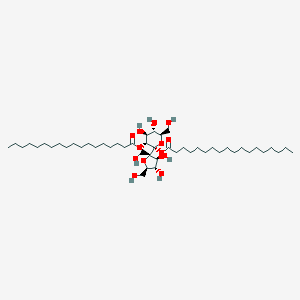
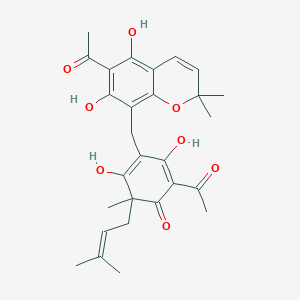
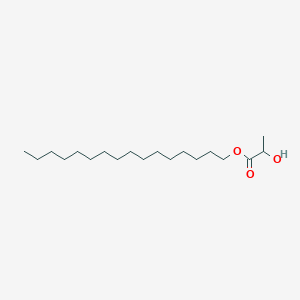
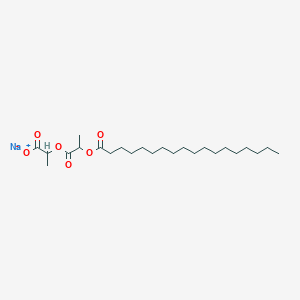
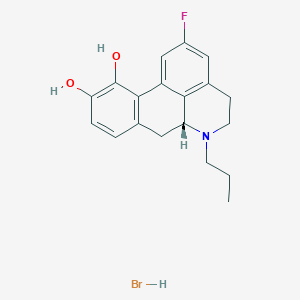
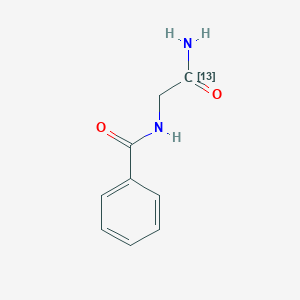
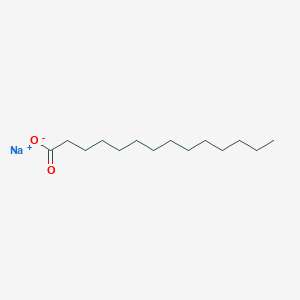
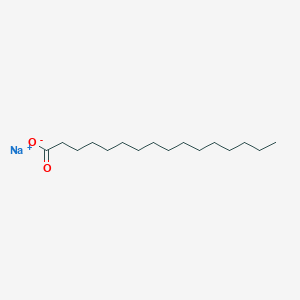
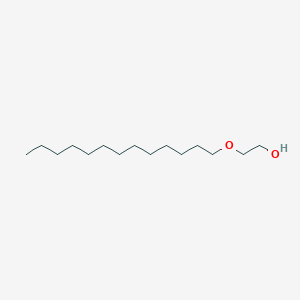
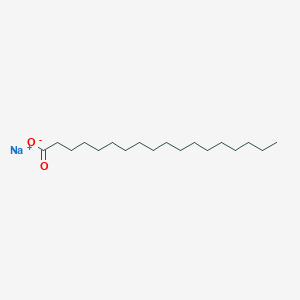
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
